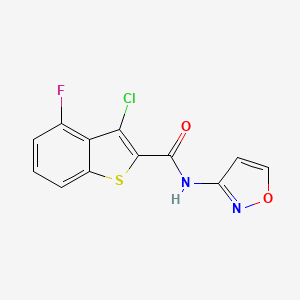

![molecular formula C13H17F3N2S B4619525 N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4619525.png)

N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

説明

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of amine groups with carbon disulfide in the presence of suitable reagents to introduce specific substituents like the trifluoromethyl group. For instance, the synthesis and characterization of related complexes and derivatives have been demonstrated, such as the formation of hexanuclear copper(I) clusters and cobalt(III) complexes from thiourea ligands, indicating the versatility of thioureas in coordinating with metals (Singh et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including their crystalline forms, has been extensively studied using X-ray diffraction techniques. These studies reveal the geometric arrangement of atoms within the compound and the nature of intermolecular interactions, such as hydrogen bonding, which contributes to the stability of the structure (Sheena Mary et al., 2016).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including complex formation with metals, highlighting their application in coordination chemistry. The reactivity and stability of these complexes depend on the substituents on the thiourea moiety and the metal involved. The synthesis of rhenium(V) oxo complexes with thiol-amide-thiourea ligands showcases the utility of thioureas in creating novel chelating agents (Lipowska et al., 1996).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting points, solubility, and crystallinity, are crucial for their applications in various fields. The crystalline structure, influenced by intermolecular forces, directly affects these properties. Investigations into the crystal structures and morphology of chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea compounds illustrate the impact of molecular arrangement on physical characteristics (Kaminsky et al., 2010).

科学的研究の応用

Chemosensors for Environmental and Biological Applications

Thioureas and their derivatives are extensively utilized in the development of chemosensors due to their ability to establish inter- and intramolecular hydrogen bonding. This property makes them effective for detecting a range of environmental pollutants and analytes. Recent advances have led to the creation of highly sensitive, selective, and simple fluorimetric and colorimetric chemosensors. These sensors are employed for the detection and determination of various anions (e.g., CN-, AcO-, F-, ClO-) and neutral analytes (e.g., ATP, DCP, Amlodipine) in biological, environmental, and agricultural samples. The versatility of thiourea-based chemosensors supports the design of new organic sensors for detecting different analytes, highlighting their importance in enhancing environmental safety and agricultural productivity (Al-Saidi & Khan, 2022).

Coordination Chemistry and Biological Properties

Thiourea derivatives play a significant role in coordination chemistry, where they act as ligands to form complexes with various metals. These complexes have shown potential in a wide range of applications, from catalysis to materials science. The nitrogen substituents in thioureas influence their coordination properties and have led to novel applications in creating transition metal complexes. These complexes are explored for their biological activities, demonstrating the interdisciplinary nature of thiourea chemistry. This area of study provides insights into designing compounds with enhanced biological or catalytic activities, showing the potential of thioureas in contributing to new therapeutic agents and catalytic processes (Saeed, Flörke, & Erben, 2014).

Environmental Impact and Degradation of Pesticides

In the context of environmental science, thiourea derivatives are investigated for their role in the biodegradation of pesticides. Understanding the fate of these chemicals in the environment is crucial for assessing their impact and mitigating potential harm. Research on phenylurea herbicides, for example, highlights the importance of microbial degradation in the natural attenuation of these compounds in agricultural soils. This research informs strategies for managing the environmental footprint of agricultural practices, emphasizing the need for sustainable approaches to pesticide use (Hussain et al., 2015).

特性

IUPAC Name |

1-pentan-3-yl-3-[2-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2S/c1-3-9(4-2)17-12(19)18-11-8-6-5-7-10(11)13(14,15)16/h5-9H,3-4H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKENJYSSKAVLHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=S)NC1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dicyclopropyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4619451.png)

![methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4619461.png)

![N-[2-(4-morpholinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4619473.png)

![8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4619481.png)

![4-(benzylsulfonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4619487.png)

![2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4619495.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B4619517.png)

![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide](/img/structure/B4619531.png)

![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4619536.png)

![N,N-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4619537.png)

![2-[1-(3-methyl-2-buten-1-yl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4619560.png)

![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4619564.png)